ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylate
Preparation Methods
The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate in aqueous ethanol at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the amino and cyano groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromophenyl group can participate in aromatic interactions, further stabilizing the compound’s binding to its target . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyran derivatives and compounds with similar functional groups. For example:
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole nucleus and similar functional groups. The uniqueness of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23BrN4O3S |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H23BrN4O3S/c1-5-32-25(31)22-20(12-34-24-17(10-27)14(3)13(2)15(4)30-24)33-23(29)18(11-28)21(22)16-8-6-7-9-19(16)26/h6-9,21H,5,12,29H2,1-4H3 |
InChI Key |
RRGXENHXYIFCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Br)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N |
Origin of Product |
United States |
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